3-Hydroxy-1,8-naphthalic anhydride

Overview

Description

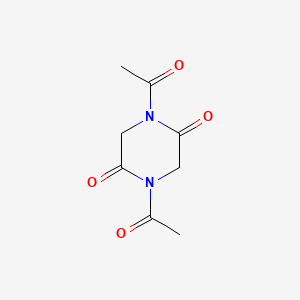

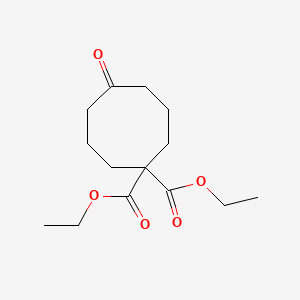

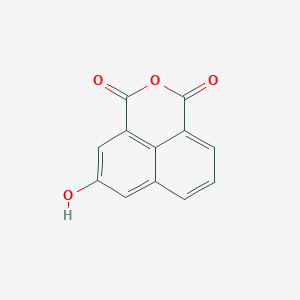

3-Hydroxy-1,8-naphthalic anhydride, also known as 3-hydroxy-1,8-naphthalenedicarboxylic anhydride or 3-hydroxynaphthalic anhydride, is an organic compound with the molecular formula C12H6O4 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

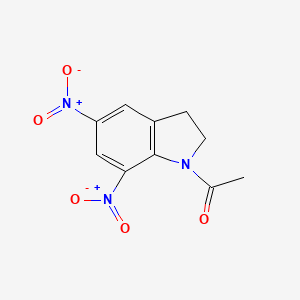

3-Hydroxy-4-chloro-1,8-naphthalic anhydride, a derivative of this compound, has been synthesized with 1,8-naphthalic anhydride as the starting material under microwave irradiation conditions . The synthesis process has been optimized to achieve good reproducibility and high yield .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 214.174 Da .

Chemical Reactions Analysis

3-Hydroxy-4-chloro-1,8-naphthalic anhydride, a derivative of this compound, emits intensive blue fluorescence when radiated by ultraviolet light at 249 nm . This property suggests that it could be a potential material for many blue fluorescent organic materials .

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 509.4±33.0 °C at 760 mmHg, and a flash point of 210.8±18.9 °C . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Fluorescent Materials and Sensing Applications

Organic Electronics and OLED Applications

The synthesis of naphthalimide derivatives with fused benzo and naphtho-dioxin systems has been reported. These derivatives show media-dependent emission and have been evaluated for their application in Organic Light Emitting Diodes (OLEDs), demonstrating stability up to above 400°C and potential for high-performance OLED devices (Zagranyarski et al., 2021).

Photoinitiators for Polymerization

Recent advances in photoinitiators of polymerization have focused on naphthalic anhydride and naphthalimides due to their ease of synthesis and tunable photophysical properties. These compounds have been used to develop panchromatic, crosslinkable, or water-soluble photoinitiators, showcasing the versatility and potential of naphthalic anhydride derivatives in polymerization processes (Noirbent & Dumur, 2020).

Chemical Synthesis and Characterization

The microwave-assisted synthesis of 1,8-naphthalimides from naphthalic anhydride derivatives has been developed, with the resulting compounds exhibiting significant free radical scavenging properties. This indicates their potential utility in medicinal chemistry and as synthetic antioxidants, showcasing the broad applicability of naphthalic anhydride derivatives in chemical synthesis and pharmacology (Zhang et al., 2011).

Mechanism of Action

Target of Action

It’s known that 1,8-naphthalimide derivatives, a related class of compounds, have been widely used as fluorescent molecules in biological, chemical, and medical fields . They have been intensively investigated for their biomedical applications, including anticancer research, due to their binding capability to DNA .

Mode of Action

It’s known that 1,8-naphthalimide derivatives exhibit various fluorescence properties under different conditions . They show high stability and can emit fluorescence in a range of wavelengths, which can be notably interfered with by autofluorescence in living cells .

Biochemical Pathways

1,8-naphthalimide derivatives have been used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Pharmacokinetics

It’s known that 1,8-naphthalimide derivatives typically display low solubility in aqueous media, which is a major limitation .

Result of Action

It’s known that 1,8-naphthalimide derivatives have been used as labeling reagents, solar energy collectors, fluorescent dyes, and reagents for cellular imaging .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-1,8-naphthalic anhydride can be influenced by various environmental factors. For instance, 1,8-Naphthalimide derivatives show high stability and various fluorescence properties under different conditions .

Safety and Hazards

Future Directions

1,8-naphthalimide derivatives, which are related to 3-Hydroxy-1,8-naphthalic anhydride, have immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . The future prospects could be explored to improve the research in the highly promising field of OLEDs .

properties

IUPAC Name |

7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVNZFAMXGMPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344653 | |

| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23204-36-6 | |

| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-1,8-naphthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)